FR900359 - 107530-18-7

FR900359

Catalog Number: EVT-268745
CAS Number: 107530-18-7
Molecular Formula: C49H75N7O15
Molecular Weight: 1002.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FR900359 is a cyclodepsipeptide.
Classification

FR900359 is classified as a natural product and specifically as a cyclic depsipeptide. Its unique structure and mechanism of action make it a valuable tool for studying G protein signaling and its implications in various biological processes.

Synthesis Analysis

The total synthesis of FR900359 has been achieved through both solid-phase and solution-phase synthetic strategies. The synthesis involves several key steps:

  1. Building Block Preparation: The synthesis begins with the preparation of resin-bound intermediates using solid-phase peptide synthesis techniques.
  2. Coupling Reactions: These intermediates are coupled with other synthesized components to form linear precursors.
  3. Cyclization: The linear precursors undergo cyclization to yield the final cyclic structure of FR900359.

The synthetic route is complex and requires careful control of reaction conditions, including temperature and reaction time, to ensure high yields and purity of the final product .

Molecular Structure Analysis

FR900359 has a distinct molecular structure characterized by its cyclic depsipeptide formation, which includes both peptide and ester linkages. The structure features several modified amino acids that contribute to its biological activity:

  • Core Structure: The compound consists of a cyclic backbone formed by amino acids linked through ester bonds.
  • Functional Groups: Key functional groups include hydroxyls and esters that are crucial for its interaction with G protein-coupled receptors.

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) have been utilized to confirm the structure of FR900359, revealing detailed information about its conformation and stereochemistry .

Chemical Reactions Analysis

FR900359 participates in several chemical reactions primarily involving its interaction with G proteins:

  • Inhibition of Gq Signaling: It selectively binds to the active site of Gq proteins, preventing their activation by upstream receptors.
  • Conformational Changes: Binding induces conformational changes in Gq proteins that inhibit downstream signaling pathways.

These interactions have been studied using various biochemical assays, including mutagenesis studies that identify critical amino acid residues involved in FR900359's binding affinity .

Mechanism of Action

The mechanism of action for FR900359 involves its selective inhibition of Gq proteins. Upon binding, it stabilizes an inactive conformation of Gq, thereby blocking the exchange of GDP for GTP, which is essential for G protein activation. This inhibition results in decreased signaling through pathways mediated by phospholipase C, ultimately affecting cellular responses such as proliferation and migration.

Key points include:

  • Selectivity: FR900359 shows high selectivity for Gq over other G protein isoforms, making it a potent tool for dissecting Gq-mediated signaling pathways.
  • Biological Impact: In models such as melanoma cells, FR900359 has been shown to suppress key oncogenic signaling pathways, highlighting its potential therapeutic applications .
Physical and Chemical Properties Analysis

FR900359 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,000 Da.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its application in biological studies and potential therapeutic uses .

Applications

FR900359 has several scientific applications:

  1. Research Tool: It serves as a valuable tool for studying G protein-coupled receptor signaling pathways, particularly those involving Gq proteins.
  2. Cancer Therapy: Preliminary studies suggest that FR900359 may have therapeutic potential in treating cancers that exhibit aberrant Gq signaling, such as melanoma.
  3. Pharmacological Studies: It aids in understanding the structure-activity relationships within the class of cyclic depsipeptides, informing drug design efforts aimed at similar targets.
Introduction to FR900359: Discovery and Biological Significance

Historical Context of Gq Protein Inhibitors in Pharmacological Research

G protein-coupled receptors (GPCRs) represent the largest family of drug targets in human therapeutics, yet selective pharmacological tools for modulating downstream G proteins remained scarce for decades. Prior to the discovery of FR900359, researchers relied on non-selective inhibitors like suramin or poorly translatable genetic approaches to study Gαq signaling [2] [3]. The Gq protein subfamily (Gαq, Gα11, Gα14, Gα15/16) activates phospholipase C-β (PLC-β), triggering calcium release and protein kinase C activation – pivotal pathways in cardiovascular function, cancer progression, and immune regulation [3]. The absence of selective, cell-permeable Gq inhibitors created a fundamental gap in signal transduction research, limiting mechanistic studies of Gq-driven pathologies including melanoma, asthma, and hypertension [2] [9]. This technological void persisted until the serendipitous discovery of macrocyclic depsipeptides from natural sources, with FR900359 emerging as the most pharmacologically refined candidate [8] [10].

Table 1: Key Milestones in Gq Protein Inhibitor Development

Time PeriodResearch ParadigmKey Limitations
Pre-2003Non-selective small molecules (e.g., suramin)Poor specificity, off-target effects on receptors
2003-2008YM-254890 discovery and characterizationRestricted availability, withdrawn by manufacturer
2008-PresentFR900359 characterization and applicationSynthetic complexity, bacterial sourcing challenges
2016-PresentSynthetic analogues and structure-activity studiesLimited success in enhancing pharmacological properties

Isolation and Identification of FR900359 from Endophytic Bacterial Symbionts

FR900359 (originally designated FR-900359) was first isolated in 1988 from the ornamental plant Ardisia crenata (coralberry) during antiplatelet activity screening by Fujisawa Pharmaceutical scientists [1] [7]. Initial misattribution presumed plant biosynthesis, but advanced genomic analyses revealed its true producers are symbiotic endophytic bacteria of the Chromobacterium genus, specifically C. vaccinii [4] [7]. This discovery resolved long-standing questions about the compound's biosynthetic origin, as the structurally complex depsipeptide (molecular formula C₄₉H₇₅N₇O₁₅, MW 1002.16 g/mol) features non-ribosomal peptide synthetase (NRPS) signatures inconsistent with plant metabolism [4] [8].

The endophyte-host relationship represents a sophisticated ecological adaptation. Chromobacterium spp. colonize intracellular spaces of A. crenata leaves, where they biosynthesize FR900359 as a defense metabolite against soil nematodes and other plant pathogens [4]. Experimental evidence confirms FR900359 production occurs under soil-mimicking conditions, with the compound demonstrating potent nematocidal activity against Caenorhabditis elegans and plant-parasitic Heterodera schachtii by inhibiting their Gαq homologs (EC₅₀ ~1-5 μM) [4]. This ecological function explains the compound's evolutionary preservation across Chromobacterium symbionts and its selective pressure toward conserved Gαq domains in diverse eukaryotes [4] [7].

Structural and Functional Parallels with YM-254890: Evolutionary Implications

FR900359 and YM-254890 represent structurally conserved yet evolutionarily distinct macrocyclic depsipeptides with remarkably convergent Gq inhibition mechanisms. Both feature a 25-membered macrocyclic core comprising seven amino acids (including non-proteogenic β-hydroxyleucine and N-methylated residues) and an α-hydroxy acid (D-3-phenyllactic acid), forming three ester bonds that create a rigid, bioactive conformation [5] [8]. X-ray crystallography of Gαq-inhibitor complexes reveals both compounds bind an identical hydrophobic cavity near the GDP-binding site, stabilizing the inactive heterotrimeric state and preventing GDP/GTP exchange – the fundamental activation step in G protein signaling [2] [8].

Table 2: Structural and Functional Comparison of Natural Gq Inhibitors

Structural FeatureFR900359YM-254890Functional Consequence
Residue 1 (R₁)β-HydroxyleucineN,O-DimethylthreonineEnhanced hydrophobic interactions in FR900359
Residue 2 (R₂) Acyl GroupPropionyl (CH₃CH₂CO-)Acetyl (CH₃CO-)Increased lipophilicity (FR cLogP=1.63 vs YM cLogP=1.42)
N-MeDha ModificationUnmodifiedHydrogenated derivatives exist (YM-385781)FR maintains irreversible binding kinetics
Thermal StabilityHigher (ΔTₘ +3.5°C)LowerExtended target residence time
Selectivity ProfileGαq/11/14Gαq/11/14Equivalent specificity across Gq subfamily

Despite 90% structural identity, two critical substitutions confer distinct pharmacological advantages to FR900359: (1) Replacement of YM-254890's N,O-dimethylthreonine with β-hydroxyleucine enhances hydrophobic interactions within the Gαq binding pocket, and (2) Substitution of an acetyl group with propionyl increases lipophilicity (cLogP 1.63 vs 1.42) [8] [10]. These seemingly minor modifications significantly impact bioactivity: FR900359 demonstrates 3-fold greater potency (IC₅₀ ~0.6 nM) than YM-254890 in IP₁ accumulation assays, and more prolonged receptor residence time (t₁/₂ >120 min vs 45 min) due to slower dissociation kinetics [10]. Crucially, both maintain exquisite selectivity – comprehensive profiling across all mammalian Gα isoforms (Gs, Gi1-3, GoA/B, G12/13) confirms exclusive inhibition of Gq/11/14, with no detectable activity even at 100-fold higher concentrations [2] [10].

The convergent evolution of these inhibitors in phylogenetically distant bacteria (Chromobacterium spp. vs plant symbionts) suggests strong selective pressure targeting the highly conserved Gαq interface. This evolutionary optimization resulted in compounds with near-identical mechanisms but distinct pharmacological properties, positioning FR900359 as the superior tool compound following YM-254890's commercial withdrawal [2] [5] [10]. Total synthesis efforts (achieved in 2016 after 28 years of attempts) confirmed the structural integrity of both compounds but also revealed that minor modifications dramatically reduce activity – underscoring nature's precision in designing these molecular scalpels for dissecting Gq signaling [5] [8].

Properties

CAS Number

107530-18-7

Product Name

FR900359

IUPAC Name

[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16-pentamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-22-propan-2-yl-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-3-hydroxy-4-methyl-2-(propanoylamino)pentanoate

Molecular Formula

C49H75N7O15

Molecular Weight

1002.2 g/mol

InChI

InChI=1S/C49H75N7O15/c1-17-34(58)52-35(39(59)24(2)3)47(65)70-40(25(4)5)36-46(64)56(15)38(30(11)68-16)49(67)71-41(26(6)7)37(51-31(12)57)48(66)69-33(23-32-21-19-18-20-22-32)45(63)55(14)28(9)42(60)50-27(8)44(62)54(13)29(10)43(61)53-36/h18-22,24-27,29-30,33,35-41,59H,9,17,23H2,1-8,10-16H3,(H,50,60)(H,51,57)(H,52,58)(H,53,61)/t27-,29-,30+,33+,35-,36-,37-,38-,39+,40+,41+/m0/s1

InChI Key

IMXKHFILKMPFGB-ZWYWTTNJSA-N

SMILES

CCC(=O)NC(C(C(C)C)O)C(=O)OC(C1C(=O)N(C(C(=O)OC(C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)N1)C)C)C)C)CC2=CC=CC=C2)NC(=O)C)C(C)C)C(C)OC)C)C(C)C

Solubility

Soluble in DMSO

Synonyms

FR900359
L-threonine,(3R)-N-acetyl-3-hydroxy-L-leucyl-(aR)-a-hydroxybenzenepropanoyl-2,3-idehydro-N-methylalanyl-L-alanyl-N-methyl-L-alanyl-(3R)-3-(((2S,3R)-3-hydroxy-4-methyl-1-oxo-2-((1-oxopropyl)amino)pentyl)oxy)-L-leucyl-N,O-dimethyl-,(7-1)-lactone
UBO-QIC

Canonical SMILES

CCC(=O)NC(C(C(C)C)O)C(=O)OC(C1C(=O)N(C(C(=O)OC(C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)N1)C)C)C)C)CC2=CC=CC=C2)NC(=O)C)C(C)C)C(C)OC)C)C(C)C

Isomeric SMILES

CCC(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)O[C@@H]([C@H]1C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)O[C@@H](C(=O)N(C(=C)C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C)C)C)C)CC2=CC=CC=C2)NC(=O)C)C(C)C)[C@@H](C)OC)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.